molecular formula C8H8BrFOS B14036839 (4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol

(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol

Cat. No.: B14036839
M. Wt: 251.12 g/mol
InChI Key: OZRRESJKFNLRST-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H8BrFOS It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Thiomethylation: Addition of a methylthio group to the phenyl ring.

    Methanol Addition: Introduction of a methanol group to the phenyl ring.

These reactions often require specific catalysts and conditions, such as the use of Friedel-Crafts acylation for bromination and fluorination, followed by thiomethylation and methanol addition under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Bromo-2-fluoro-3-(methylthio)phenyl)carboxylic acid .

Scientific Research Applications

(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methylthio groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H8BrFOS

Molecular Weight

251.12 g/mol

IUPAC Name

(4-bromo-2-fluoro-3-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H8BrFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3

InChI Key

OZRRESJKFNLRST-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)CO)Br

Origin of Product

United States

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